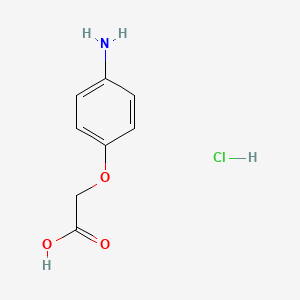
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)
描述
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) is a chemical compound that consists of acetic acid and 2-(4-aminophenoxy) in a 1:1 ratio with hydrochloride
属性
分子式 |
C8H10ClNO3 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC 名称 |
2-(4-aminophenoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H |
InChI 键 |
OSMOKKCONNJAPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)OCC(=O)O.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) typically involves the reaction of 4-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their activity and function. The phenoxy group can interact with hydrophobic regions of proteins and other macromolecules, affecting their structure and dynamics.
相似化合物的比较
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the amino group.
4-Aminophenol: Contains the amino group but lacks the acetic acid moiety.
Chloroacetic acid: Contains the acetic acid moiety but lacks the phenoxy and amino groups.
Uniqueness
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


